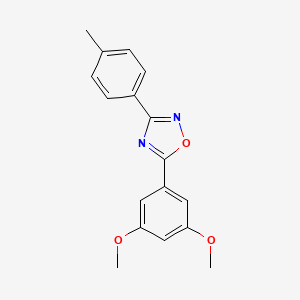
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its diverse biological activities and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Moreover, it has been shown to interact with various receptors, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A, which are involved in the regulation of pain and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One of the potential directions is the development of new drugs based on the structure of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for the development of new drugs.
Métodos De Síntesis
The synthesis of 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 3,5-dimethoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 4-methylbenzoyl isothiocyanate in the presence of a base such as pyridine.
Aplicaciones Científicas De Investigación
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Moreover, it has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)16-18-17(22-19-16)13-8-14(20-2)10-15(9-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPFZZVIJDRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
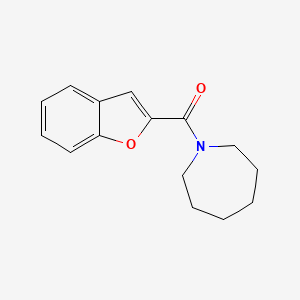
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
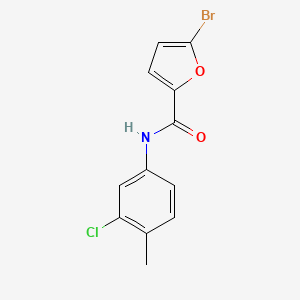
![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
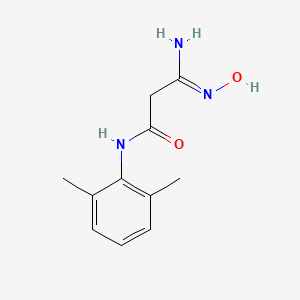
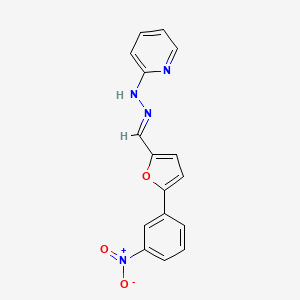
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)